molecular formula C16H16Cl2N6O2S B6498571 N-(3,4-dichlorophenyl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 1014092-45-5

N-(3,4-dichlorophenyl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Katalognummer: B6498571
CAS-Nummer: 1014092-45-5
Molekulargewicht: 427.3 g/mol
InChI-Schlüssel: MTXGQPQMUQUALG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound N-(3,4-dichlorophenyl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a complex heterocyclic architecture combining a 1,2,4-triazole core with a pyrazole substituent, a sulfanyl linker, and a dichlorophenyl-acetamide moiety. Such compounds are typically synthesized via 1,3-dipolar cycloaddition or carbodiimide-mediated coupling (e.g., EDC.HCl) . Structurally related amides are noted for their bioactivity, including antimicrobial and coordination properties, owing to their resemblance to benzylpenicillin derivatives and ligand capabilities .

Eigenschaften

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N6O2S/c1-23-7-10(15(22-23)26-3)14-20-21-16(24(14)2)27-8-13(25)19-9-4-5-11(17)12(18)6-9/h4-7H,8H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXGQPQMUQUALG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3,4-dichlorophenyl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological effects, structure–activity relationships (SAR), and potential therapeutic applications of this compound, drawing from various scientific studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dichlorophenyl group, a methoxy-substituted pyrazole, and a triazole moiety. Its molecular formula is C17H17Cl2N5OSC_{17}H_{17}Cl_2N_5OS, with a molecular weight of approximately 426.36 g/mol. The presence of multiple heterocycles suggests potential for varied biological interactions.

1. Anticancer Activity

Research indicates that derivatives of pyrazole and triazole exhibit notable anticancer properties. For instance, compounds similar to N-(3,4-dichlorophenyl)-2-{[5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have shown selective cytotoxicity against various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)2.23
HCT-116 (Colon Cancer)2.76
A549 (Lung Cancer)<5.0
HepG2 (Liver Cancer)<5.0

The compound's mechanism appears to involve inhibition of key signaling pathways related to tumor growth and proliferation.

2. Antimicrobial Activity

The compound also demonstrates antimicrobial properties, particularly against bacterial and fungal strains. Pyrazoline derivatives are known for their broad-spectrum activity:

  • Antibacterial : Effective against Gram-positive and Gram-negative bacteria.
  • Antifungal : Inhibitory effects observed in various fungal strains.

These activities may be attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

3. Anti-inflammatory Effects

In vitro studies have suggested that the compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting cyclooxygenase enzymes (COX). This activity could be beneficial in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazole and triazole rings significantly influence the biological activity of the compounds:

  • The presence of electron-withdrawing groups enhances anticancer activity.
  • Substituents on the phenyl ring can alter the selectivity towards specific cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Study on Pyrazoline Derivatives : A study highlighted that pyrazoline derivatives with specific substitutions showed enhanced anticancer activity through mechanisms involving apoptosis induction in cancer cells .
  • Neurocytotoxicity Inhibition : Research demonstrated that certain derivatives could inhibit neurocytotoxicity, suggesting potential applications in neurodegenerative diseases .
  • In Vivo Studies : Animal models have shown promising results regarding weight reduction and appetite suppression linked to cannabinoid receptor antagonism attributed to similar compounds .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

  • Spectroscopy : IR peaks for C=O (1678–1680 cm⁻¹), C-Cl (785 cm⁻¹), and NH (3291 cm⁻¹) are consistent across analogs .
  • HRMS : Precision mass data (e.g., Analog 1: [M+H]⁺ 393.1112) validate synthetic routes .

Vorbereitungsmethoden

Synthesis of 5-(3-Methoxy-1-Methyl-1H-Pyrazol-4-yl)-4-Methyl-4H-1,2,4-Triazole-3-Thiol

The triazole-thiol intermediate serves as the sulfanyl donor. A two-step approach is employed:

Cyclization of Thiosemicarbazide

Thiosemicarbazide derivatives undergo cyclization under acidic conditions to form 1,2,4-triazole-3-thiols. For example:

  • Reactant : Methyl hydrazinecarbimidothioate (prepared from methyl isothiocyanate and hydrazine).

  • Conditions : Reflux in acetic acid (80°C, 6 h).

  • Yield : ~75% (reported for analogous thiadiazoles).

Functionalization at the 5-Position

The pyrazole moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution:

  • Reactants : 4-Bromo-1,2,4-triazole-3-thiol and 3-methoxy-1-methyl-1H-pyrazole-4-boronic acid.

  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O (3:1), 90°C, 12 h.

  • Yield : 68–72% (based on analogous pyridazine couplings).

Preparation of 2-Bromo-N-(3,4-Dichlorophenyl)Acetamide

The acetamide backbone is synthesized via acyl halide intermediacy:

  • Acylation : 3,4-Dichloroaniline reacts with bromoacetyl bromide in dichloromethane (0°C, 2 h).

  • Workup : Neutralization with NaHCO₃ and recrystallization from ethanol.

  • Yield : 85–90% (similar to carboxamide syntheses).

Sulfanyl Bond Formation

The triazole-thiol and bromoacetamide are coupled via nucleophilic substitution:

  • Reactants : 5-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole-3-thiol (1.2 eq), 2-bromo-N-(3,4-dichlorophenyl)acetamide (1.0 eq).

  • Conditions : K₂CO₃ (2.5 eq), DMF, 60°C, 4 h.

  • Yield : 78% (optimized from oxadiazine syntheses).

Alternative Synthetic Pathways

One-Pot Triazole-Thiol and Acetamide Coupling

A streamlined approach combines triazole formation and sulfanyl linkage:

  • Reactants : Methyl hydrazinecarbimidothioate, 3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde, 2-bromo-N-(3,4-dichlorophenyl)acetamide.

  • Conditions : AcOH (reflux, 8 h), followed by K₂CO₃/DMF (60°C, 4 h).

  • Yield : 65% (lower due to competing side reactions).

Metal-Free Triazole Synthesis

Adapting HFIP-mediated multicomponent reactions:

  • Reactants : Aldehyde (3-methoxy-1-methyl-1H-pyrazole-4-carbaldehyde), nitroethane, sodium azide.

  • Conditions : HFIP, 50°C, 24 h.

  • Post-functionalization : Thiolation via H₂S gas (1 atm, rt, 6 h).

  • Yield : 60% (limited by regioselectivity).

Optimization and Challenges

Reaction Condition Screening

ParameterTested ValuesOptimal ValueYield (%)
Base (sulfanyl step)K₂CO₃, NaH, Et₃NK₂CO₃78
Solvent (coupling)DMF, DMSO, THFDMF78
Temperature (°C)40, 60, 806078

Common Side Reactions

  • Over-alkylation : Mitigated by using 1.2 eq of triazole-thiol.

  • Oxidation of thiol : Minimized by inert atmosphere (N₂) .

Q & A

Basic Question: What are the key steps and challenges in synthesizing this compound?

Methodological Answer:
The synthesis involves sequential functionalization of the triazole core. A typical protocol includes:

Triazole Ring Formation : Cyclization of thiosemicarbazide derivatives under reflux in ethanol or DMF, followed by alkylation with methyl iodide to introduce the 4-methyl group .

Sulfanyl Acetamide Coupling : Reaction of the triazole-thiol intermediate with 2-chloroacetonitrile in basic conditions (e.g., NaOH/DMF) to form the sulfanyl bridge .

Final Substitution : Coupling the triazole-sulfanyl intermediate with N-(3,4-dichlorophenyl)acetamide via nucleophilic substitution.
Challenges :

  • Purity Control : By-products from incomplete cyclization or alkylation require purification via column chromatography or recrystallization .
  • Stability : The sulfanyl group is sensitive to oxidation; reactions should be conducted under inert atmospheres (N₂/Ar) .

Basic Question: How is structural characterization performed for this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., distinguishing 3-methoxy vs. 4-methyl groups on the pyrazole-triazole system) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and detects residual solvents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., triazole-pyrazole orientation), though single-crystal growth may require slow evaporation from DMSO/EtOH mixtures .

Advanced Question: How do structural modifications influence its biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies compare analogs with systematic substitutions:

Substituent PositionModification ExampleObserved ImpactSource
Pyrazole 3-Methoxy Replacement with Cl or HReduced antifungal activity (MIC increases from 2 µg/mL to >32 µg/mL) .
Triazole 4-Methyl Removal (unsubstituted triazole)Decreases metabolic stability (t½ from 8h to 2h in hepatic microsomes) .
Phenyl Chloro Groups 3,4-Dichloro vs. 4-ChloroEnhanced target binding (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol in docking studies) .
Experimental Design :
  • In Silico Docking : Use AutoDock Vina to predict binding affinity to fungal CYP51 or kinase targets .
  • In Vitro Assays : Test analogs against Candida albicans (CLSI M27 protocol) and cancer cell lines (MTT assay) .

Advanced Question: How can contradictory biological activity data between studies be resolved?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability : Differences in fungal strain susceptibility (e.g., C. albicans ATCC 90028 vs. clinical isolates) .
  • Compound Purity : Impurities >5% (e.g., unreacted thiol intermediates) skew IC₅₀ values; validate via HPLC .
    Resolution Strategies :

Standardize Assays : Use reference strains and controls (e.g., fluconazole for antifungal studies).

Dose-Response Curves : Generate EC₅₀ values across 8–12 concentrations to minimize outlier effects .

Metabolic Stability Testing : Compare hepatic clearance rates in mouse/rat microsomes to rule out species-specific discrepancies .

Advanced Question: What computational methods predict its pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Use SwissADME to estimate logP (2.8), water solubility (-4.2 LogS), and blood-brain barrier permeability (low) .
  • CYP450 Inhibition : Schrödinger’s QikProp predicts inhibition of CYP3A4 (Ki = 1.2 µM), suggesting potential drug-drug interactions .
  • Toxicity : ProTox-II identifies hepatotoxicity risk (Probability = 65%) due to the dichlorophenyl group .
    Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability, Ames test) .

Advanced Question: How to optimize reaction yields for scale-up synthesis?

Methodological Answer:

  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) to improve yield (from 60% to 85%) and reduce toxicity .
  • Catalysis : Use Pd/C (5% wt) for Suzuki-Miyaura coupling of pyrazole intermediates (turnover number = 1,200) .
  • Flow Chemistry : Continuous-flow reactors reduce reaction time (from 24h to 2h) and improve reproducibility .

Advanced Question: What strategies mitigate its potential toxicity in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce ester groups (e.g., acetyl) at the acetamide moiety to reduce hepatotoxicity; hydrolyze in vivo to active form .
  • Metabolite Identification : Use LC-MS/MS to detect reactive metabolites (e.g., glutathione adducts) and modify labile sites .
  • Dosing Regimens : Intermittent dosing (e.g., 3 days on/4 days off) minimizes cumulative toxicity in murine models .

Advanced Question: How does its stability under varying storage conditions affect experimental reproducibility?

Methodological Answer:

  • Light Sensitivity : UV-Vis spectroscopy shows 15% degradation after 72h under ambient light; store in amber vials at -20°C .
  • pH Stability : Degrades rapidly at pH <3 (hydrolysis of sulfanyl group); buffer solutions (PBS pH 7.4) are recommended for in vitro assays .
  • Long-Term Stability : Accelerated stability testing (40°C/75% RH for 6 months) confirms <5% degradation when lyophilized .

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